molecular formula C21H17N3O3 B13977832 2,4,6-Tris(4-hydroxyphenyl)triazine

2,4,6-Tris(4-hydroxyphenyl)triazine

Cat. No.: B13977832
M. Wt: 359.4 g/mol
InChI Key: LGLSRVUFJGXAHO-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-hydroxyphenyl)triazine is a triazine derivative known for its unique chemical structure and properties This compound is characterized by the presence of three hydroxyphenyl groups attached to a triazine ring

Chemical Reactions Analysis

2,4,6-Tris(4-hydroxyphenyl)triazine undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly reported.

    Substitution: The hydroxy groups can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-hydroxyphenyl)triazine involves its ability to form stable complexes with various molecules. The hydroxyphenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, making it an effective material for adsorption and catalysis. The triazine ring provides structural stability and enhances the compound’s overall reactivity.

Comparison with Similar Compounds

2,4,6-Tris(4-hydroxyphenyl)triazine can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its combination of hydroxyphenyl groups and triazine ring, providing a balance of reactivity and stability that is valuable in various applications.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

4-[2,4-bis(4-hydroxyphenyl)-1H-triazin-6-yl]phenol

InChI

InChI=1S/C21H17N3O3/c25-17-7-1-14(2-8-17)20-13-21(15-3-9-18(26)10-4-15)23-24(22-20)16-5-11-19(27)12-6-16/h1-13,22,25-27H

InChI Key

LGLSRVUFJGXAHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Origin of Product

United States

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